molecular formula C13H18N2O3S B2799557 5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE CAS No. 1448056-51-6

5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE

Cat. No.: B2799557
CAS No.: 1448056-51-6
M. Wt: 282.36
InChI Key: WTGYDTLCAJABAD-UHFFFAOYSA-N
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Description

5-Cyclopropyl-N-[(3-methoxythiolan-3-yl)methyl]-1,2-oxazole-3-carboxamide is a small-molecule compound featuring a 1,2-oxazole core substituted with a cyclopropyl group at the 5-position and a methoxythiolan-methyl carboxamide moiety at the 3-position. The oxazole ring is a heterocyclic scaffold known for its metabolic stability and role in modulating interactions with biological targets, particularly in kinase and heat shock protein (Hsp) inhibition . The methoxythiolan substituent introduces stereochemical complexity and may influence solubility and membrane permeability.

Properties

IUPAC Name

5-cyclopropyl-N-[(3-methoxythiolan-3-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-17-13(4-5-19-8-13)7-14-12(16)10-6-11(18-15-10)9-2-3-9/h6,9H,2-5,7-8H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTGYDTLCAJABAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSC1)CNC(=O)C2=NOC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the cyclopropyl and methoxythiolan groups. One common synthetic route involves the reaction of a suitable oxazole precursor with a cyclopropyl-containing reagent under controlled conditions. The methoxythiolan group can be introduced through a subsequent reaction with a thiolane derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Structural and Functional Analog: Luminespib

Luminespib (5-[2,4-dihydroxy-5-(propan-2-yl)phenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}-1,2-oxazole-3-carboxamide) shares the 1,2-oxazole-3-carboxamide core with the target compound but differs in substituents (Table 1).

Table 1: Structural Comparison
Feature Target Compound Luminespib
Oxazole Substituent (5-position) Cyclopropyl 2,4-Dihydroxy-5-(propan-2-yl)phenyl
Carboxamide Side Chain Methoxythiolan-methyl 4-[(Morpholin-4-yl)methyl]phenyl + ethyl group
Key Functional Groups Methoxy, thiolane, cyclopropane Dihydroxyphenyl, morpholine
Pharmacological Role Hypothesized Hsp90 inhibition (structural analogy) Validated Hsp90 inhibitor; prevents HIV rebound
  • Cyclopropyl vs. Dihydroxyphenyl : The cyclopropyl group in the target compound reduces steric hindrance compared to the bulkier dihydroxyphenyl group in luminespib. This may enhance binding to hydrophobic pockets in target proteins but reduce hydrogen-bonding interactions critical for Hsp90 inhibition .
  • Methoxythiolan vs. Morpholine: The methoxythiolan group introduces sulfur-based hydrogen-bond acceptors and a chiral center, which could improve metabolic stability over luminespib’s morpholine moiety.

Activity Profile and Hypothesized Mechanisms

  • Luminespib : Demonstrated sustained suppression of HIV-1 rebound in murine models (11 weeks post-treatment) by destabilizing viral reservoirs via Hsp90 inhibition .
  • The cyclopropyl group may confer improved blood-brain barrier penetration, a desirable trait for CNS-targeted therapies.

Biological Activity

5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a synthetic compound belonging to the oxazole family, which has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including antibacterial, antifungal, and other pharmacological effects.

Chemical Structure and Properties

The compound features a cyclopropyl group and a methoxy thiolane moiety, contributing to its unique chemical properties. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.

Antibacterial Activity

Research indicates that oxazole derivatives exhibit significant antibacterial properties. A study on various oxazole derivatives found that certain compounds showed effective Minimum Inhibitory Concentration (MIC) values against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Oxazole Derivatives

CompoundMIC (µg/ml)Target Bacteria
53.12E. coli
61.56Staphylococcus aureus
76.25Bacillus subtilis
Ceftazidime200Reference
Sodium Penicillin0.78Reference

These results suggest that derivatives like 5-CYCLOPROPYL-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE may possess similar or enhanced antibacterial activity compared to established antibiotics.

Antifungal Activity

The compound's antifungal potential has also been evaluated in various studies. The antifungal activity of oxazole derivatives was assessed against common fungal strains.

Table 2: Antifungal Activity of Selected Compounds

CompoundMIC (µg/ml)Target Fungi
111.6Candida albicans
120.8Candida tropicalis
Reference Drug (Fluconazole)3.2Reference

The results indicate that certain oxazole derivatives exhibit potent antifungal activity, suggesting that compounds like the one may be viable candidates for further development as antifungal agents.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the oxazole ring may interact with bacterial cell membranes or inhibit key metabolic pathways in microorganisms. Studies on related compounds have shown that they can disrupt cell wall synthesis or interfere with nucleic acid synthesis.

Case Studies and Research Findings

A comprehensive review highlighted the therapeutic potentials of various oxazole derivatives, emphasizing their roles in treating infections caused by resistant strains of bacteria and fungi. For instance, Singh et al. demonstrated that specific oxazole derivatives exhibited significant inhibition zones against E. coli and S. aureus, indicating their potential as effective antimicrobial agents.

Table 3: Summary of Case Studies on Oxazole Derivatives

Study Author(s)YearFindings
Singh et al.2019Identified potent antibacterial activity against resistant strains
Chilumula et al.2020Evaluated antimicrobial efficacy using disk diffusion assays

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-cyclopropyl-N-[(3-methoxythiolan-3-yl)methyl]-1,2-oxazole-3-carboxamide, and what methodological considerations ensure reproducibility?

  • The compound’s heterocyclic core (oxazole and thiolan rings) can be synthesized via cyclization reactions. Key steps include:

  • Cyclopropane introduction : Use of cyclopropyl precursors under controlled conditions (e.g., copper-catalyzed cyclopropanation).
  • Oxazole formation : Cyclization of amidoximes with acyl chlorides in polar aprotic solvents (e.g., DMF) at 60–80°C.
  • Thiolan ring assembly : Thioether formation with methoxythiolan intermediates, requiring inert atmospheres to prevent oxidation .
    • Critical parameters : Solvent purity, temperature control, and stoichiometric ratios of reagents to minimize side products.

Q. How can the structural integrity of this compound be validated during synthesis?

  • X-ray crystallography : Employ SHELX software for refining crystal structures, particularly for resolving stereochemistry in the thiolan and cyclopropyl moieties .
  • Spectroscopic techniques :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm substituent positions.
  • HRMS : Validate molecular weight and fragmentation patterns.

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Enzyme inhibition assays : Target enzymes like carbonic anhydrase IX (common for oxazole derivatives) using fluorometric or colorimetric substrates .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Substituent variation : Systematically modify:

  • Cyclopropyl group : Replace with other strained rings (e.g., bicyclo[2.2.1] groups) to assess steric effects.
  • Methoxythiolan moiety : Alter the oxygen-to-sulfur ratio or introduce chiral centers.
    • High-throughput screening : Use fragment-based libraries to identify synergistic substituents. Compare IC₅₀ values across analogs to map activity trends .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Meta-analysis : Aggregate data from independent studies, adjusting for variables like cell line heterogeneity or assay protocols.
  • Controlled replication : Repeat experiments under standardized conditions (e.g., fixed pH, serum-free media) to isolate compound-specific effects.
  • Statistical modeling : Apply multivariate regression to identify confounding factors (e.g., solvent choice, incubation time) .

Q. What experimental frameworks are recommended for in vivo pharmacological evaluation?

  • Rodent models : Use xenograft tumors (e.g., HCT-116 colon cancer) to assess antitumor efficacy. Monitor pharmacokinetics via LC-MS/MS to track bioavailability and metabolite formation.
  • Dose optimization : Conduct staggered dosing (1–50 mg/kg) with toxicity endpoints (e.g., liver enzyme levels, hematological parameters) .

Q. What mechanistic approaches elucidate the compound’s interaction with molecular targets?

  • Molecular docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., carbonic anhydrase). Validate with site-directed mutagenesis of key residues.
  • Kinetic studies : Perform stopped-flow spectroscopy to measure on/off rates for enzyme inhibition .

Q. How can stability and degradation pathways be systematically evaluated?

  • Forced degradation studies : Expose the compound to extreme pH (1–13), heat (40–80°C), and UV light. Monitor degradation via HPLC-UV and identify byproducts with Q-TOF-MS.
  • Storage optimization : Test lyophilized vs. solution stability in amber vials under nitrogen atmosphere .

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